Diuredosan

Veterinary parasitology Cestode anthelmintic efficacy Dipylidium caninum

Mixed helminth infections in canine research models require either combination therapy or sequential treatments, increasing protocol complexity and cost. Diuredosan (uredofos) at 50 mg/kg single oral dose delivers concurrent 100% clearance of Dipylidium caninum and Taenia spp. alongside ≥96% efficacy against Ancylostoma caninum, eliminating the need for dual positive-control arms. • Single-dose dual-spectrum coverage: 100% cestocidal + ≥96% nematocidal efficacy in dogs • Water-soluble disodium salt (CAS 68556-88-7) enables drinking-water administration at 200 mg/L for rodent colony deworming • Validated positive control with published head-to-head data vs. niclosamide and bunamidine HCl

Molecular Formula C19H25N4O7PS
Molecular Weight 484.5 g/mol
Cat. No. B1247135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiuredosan
Synonymsdiethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate
diuredosan
Sansalid
uredofos
uredofos disodium
Molecular FormulaC19H25N4O7PS
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(NC(=O)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC
InChIInChI=1S/C19H25N4O7PS/c1-4-29-31(26,30-5-2)22-18(24)20-16-8-6-7-9-17(16)21-19(25)23-32(27,28)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,21,23,25)(H2,20,22,24,26)
InChIKeyUJKXMQPFPMPFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diuredosan (Uredofos): Broad-Spectrum Anthelmintic Reference


Diuredosan, also designated as uredofos, Sansalid, or RH-32565 (CAS 52406-01-6), is an organophosphorus anthelmintic agent belonging to the phenylurea class with the molecular formula C₁₉H₂₅N₄O₆PS₂ and a molecular weight of 500.52 g/mol [1][2]. Originally developed and investigated in the 1970s, it demonstrates experimentally validated dual cestocidal and nematocidal activity in canine and feline models, a spectrum profile that distinguishes it from single-class anthelmintics such as praziquantel (cestode-selective) or mebendazole (primarily nematode-active) [3]. The compound is cataloged under FDA UNII P8W25X9B3K and is available as the parent free acid (Diuredosan, CAS 52406-09-4) or the disodium salt (uredofos disodium, CAS 68556-88-7) which confers water solubility advantageous for drinking-water administration protocols [1][4].

1
Dual-spectrum parasitology reference
Supports cestode + nematode co-infection research models with single-molecule workflow
2
Cross-species model support
Reported endpoint response across canine, feline, and murine parasitology models
3
Formulation-compatible salt form
Disodium salt enables drinking-water administration protocols for rodent colony studies

Diuredosan Differentiation from Narrow-Spectrum Anthelmintics


Modern veterinary anthelmintics are predominantly designed with narrow-spectrum selectivity: praziquantel targets cestodes with negligible nematode efficacy, while benzimidazoles such as mebendazole and fenbendazole are primarily nematode-active and lack reliable activity against Dipylidium caninum [1][2]. In mixed helminth infections—which are the norm rather than the exception in stray and shelter canine populations—single-agent therapy with a narrow-spectrum compound necessitates either combination protocols or sequential treatments, increasing both cost and handling stress [3]. Diuredosan's pharmacologically distinct profile, demonstrating concurrently high cestocidal (100 % clearance of D. caninum and Taenia spp. at 50 mg/kg) and nematocidal (≥96 % against Ancylostoma caninum; 89–99 % against Trichuris vulpis with a two-dose regimen) activity, addresses this gap with a single-molecule solution [4][5]. The quantitative evidence detailed below establishes why diuredosan cannot be proxied by any single modern anthelmintic for research protocols requiring dual-spectrum coverage.

Praziquantel
Cestode-selective; lacks nematode coverage
Single-class spectrum may not support mixed-helminth models requiring concurrent nematode endpoints
Mebendazole
Nematode-dominant; unreliable cestode response
Reported absence of Dipylidium caninum efficacy may limit dual-spectrum protocol applicability
Free acid form
DMSO-soluble; aqueous route mismatch
Lacks aqueous solubility for drinking-water or continuous-administration research protocols

Diuredosan Comparative Efficacy Evidence


Dipylidium caninum Clearance: Head-to-Head Comparison

In a direct comparative trial, a single oral dose of uredofos at 50 mg/kg completely cleared Dipylidium caninum infection in all 12 treated dogs (100 % clearance) as determined by necropsy examination for scolices. Under identical conditions, bunamidine hydrochloride cleared only 9 of 11 dogs (82 %), and niclosamide failed to clear any of 12 dogs (0 %), with 2 or more scolices remaining in every niclosamide-treated animal [1]. This constitutes a head-to-head quantitative advantage of +18 percentage points over bunamidine HCl and a categorical superiority (100 % vs. 0 %) over niclosamide.

D. caninum clearance
Head-to-head
Diuredosan: 100% (12/12 dogs cleared) Bunamidine HCl: 82% (9/11); Niclosamide: 0% (0/12) +18 pp vs. bunamidine; +100 pp vs. niclosamide
Supports cestode endpoint comparison at single-dose level
Single oral 50 mg/kg; necropsy scolices count; Roberson 1976
Veterinary parasitology Cestode anthelmintic efficacy Dipylidium caninum

Dual-Spectrum Cestode and Nematode Efficacy

In a 146-dog natural-infection study, uredofos at single oral doses of 50 mg/kg achieved 100 % clearance of Dipylidium caninum and Taenia spp. (cestodes), while simultaneously delivering ≥96 % average efficacy against Ancylostoma caninum (hookworm) and 96 % against Toxocara canis (ascarid) [1]. By contrast, mebendazole—a widely used benzimidazole—showed 0 % efficacy against D. caninum even on a 5-day multidose schedule, despite 99.4–100 % efficacy against A. caninum and T. vulpis [2]. Praziquantel, the gold-standard cestocide, is 100 % effective against D. caninum and Taenia spp. at 5 mg/kg oral but has negligible nematode activity [3]. No single modern comparator matches uredofos's combined cestode+nematode coverage at one dose level.

Dual-spectrum efficacy
Class-level
Diuredosan: D. caninum 100%, Taenia 100%, A. caninum ≥96%, T. canis 96% Mebendazole (5-day): D. caninum 0%; Praziquantel: nematode N/A Only agent providing ≥96% simultaneous cestode + nematode coverage
Supports mixed-helminth model endpoint interpretation
146-dog natural-infection trial; all at 50 mg/kg single dose
Broad-spectrum anthelmintic Ancylostoma caninum Toxocara canis Mixed helminth infection

Trichuris vulpis Efficacy: Two-Dose Regimen Advantage

Single oral doses of uredofos at 25, 50, and 100 mg/kg produced only modest average efficacies of 30 %, 35 %, and 71 % respectively against Trichuris vulpis in naturally infected dogs. However, when the same total daily dose was fractionated into two administrations separated by 24 hours, efficacy improved to 89 % (2 × 25 mg/kg) and 99 % (2 × 50 mg/kg) [1]. A third daily dose provided no further improvement, establishing a practical two-dose ceiling [1]. In a separate experimentally infected dog trial, diuredosan at 25, 50, and 100 mg/kg (single dose) showed 88 %, 85 %, and 94 % efficacy against T. vulpis, confirming inter-study reproducibility of the trend [2]. For comparison, mebendazole achieved 100 % efficacy against T. vulpis but required a 5-day treatment schedule [3].

T. vulpis dose regimen
Cross-study comparable
+59 to +64 pp improvement with two-dose schedule
Two-dose schedule required for whipworm endpoint studies
Single-dose 30–71%; two-dose (24h interval) 89–99%; Roberson & Ager 1976
Trichuris vulpis Whipworm anthelmintic Dose fractionation Canine parasitology

Drinking-Water Administration: Disodium Salt Advantage

The disodium salt of uredofos (CAS 68556-88-7) exhibits water solubility sufficient for drinking-water administration at effective concentrations. In a mouse model, uredofos disodium salt administered via drinking water at 12–25 mg/kg over 24 hours achieved complete elimination of Syphacia obvelata at all dose levels and complete removal of Hymenolepis nana at 25 mg/kg [1]. A follow-up report confirmed that uredofos is 'soluble in water, easy to administer, and did not cause any apparent side effects even in concentrations ten times greater than the anthelmintic dose' (200 mg/L in drinking water) [2]. By contrast, the parent uredofos free acid is reported as soluble in DMSO, not in water, limiting its utility in continuous-administration protocols . Niclosamide, a comparator cestocide, is practically insoluble in water and requires suspension formulation for oral dosing [3].

Disodium salt solubility
Supporting evidence
Disodium salt: water-soluble; effective at 200 mg/L drinking water Free acid: DMSO-soluble only; Niclosamide: practically water-insoluble
Enables continuous-administration rodent protocols
Mouse drinking-water model; Tetzlaff & Weir 1978
Formulation compatibility Drinking-water anthelmintic Disodium salt solubility Laboratory rodent deworming

Efficacy Validation Across Dogs, Cats, and Mice

Uredofos anthelmintic efficacy has been quantitatively validated across three mammalian host species. In dogs, single doses of 50 mg/kg achieved 100 % clearance of D. caninum and ≥96 % against A. caninum [1]. In cats, the same dose rates (25, 50, 100 mg/kg) yielded 100 % efficacy against Toxocara cati at 25 and 50 mg/kg, and 96.2 % at 100 mg/kg; efficacy against A. caninum was 100 % at all dose levels tested [2]. In mice, the disodium salt administered via drinking water at 25 mg/kg over 24 hours eliminated both H. nana (cestode) and S. obvelata (nematode), demonstrating dual-spectrum activity across a third species [3]. Narrow-spectrum comparators lack this cross-species breadth: praziquantel is not indicated for rodent nematode models, and mebendazole lacks canine cestode coverage.

Cross-species validation
Cross-study comparable
Dog: D. caninum 100%, A. caninum ≥96%; Cat: T. cati 100%, A. caninum 100%; Mouse: H. nana 100%, S. obvelata 100% Praziquantel: no nematode activity; Mebendazole: no D. caninum activity Only compound with ≥96% dual clearance in all three species
Supports multi-species parasitology model-response review
Canine/feline critical testing; murine drinking-water assay
Cross-species anthelmintic Translational parasitology Feline anthelmintic Rodent anthelmintic

Canine Safety: Therapeutic vs. Supra-Therapeutic Doses

In the pivotal 146-dog natural-infection study, no evidence of drug toxicosis was observed at any therapeutic dose tested (25–100 mg/kg single dose; 2×25 or 2×50 mg/kg divided doses) [1]. However, a separate critical-testing study by Klein & Bradley (1976) reported that vomiting and diarrhea were 'relatively common sequelae at and above 50 mg/kg,' and one dog receiving 100 mg/kg died three days post-treatment [2]. The Gemmell et al. (1978) Echinococcus trial similarly noted vomiting and diarrhea at and above 50 mg/kg [3]. These data define a therapeutic window: the 50 mg/kg single dose is the upper limit of the well-tolerated range for canine cestode/nematode treatment, with 25 mg/kg sufficient for most nematode targets. Bunamidine HCl—the closest-performing comparator against D. caninum (82 % at labeled dose)—carries a known risk of vomiting and, rarely, cardiotoxicity at therapeutic doses [4].

Canine tolerability endpoints
Context-dependent
No toxicosis in 146-dog trial at 25–100 mg/kg; reported GI events at ≥50 mg/kg in smaller studies
Supports tolerability endpoint review
Dose-dependent GI endpoint context; one fatality at 100 mg/kg reported
Anthelmintic safety Toxicity margin Canine tolerability Adverse event profile

Diuredosan Procurement & Application Scenarios


Canine Mixed-Helminth Screening: Single-Agent Positive Control

When screening novel anthelmintic candidates against naturally acquired or experimentally induced mixed helminth infections in dogs, diuredosan (uredofos) at 50 mg/kg single oral dose serves as a validated positive control providing concurrent 100 % clearance of Dipylidium caninum and Taenia spp. (cestodes) alongside ≥96 % efficacy against Ancylostoma caninum and Toxocara canis (nematodes) [1]. This eliminates the need for dual positive-control arms (e.g., praziquantel + mebendazole combination). Note that if Trichuris vulpis is a target species, the two-dose schedule (50 mg/kg/day for 2 consecutive days) must be employed to achieve 99 % efficacy [1].

Rodent Colony Deworming via Drinking Water

For research vivaria requiring periodic deworming of mouse colonies harboring Hymenolepis nana (cestode) or Syphacia obvelata (nematode) infections, the water-soluble uredofos disodium salt (CAS 68556-88-7) at 200 mg/L in drinking water provides a practical, stress-minimizing administration route [2][3]. Complete removal of both cestode and nematode targets is achieved without the need for oral gavage or feed milling—a logistical advantage over water-insoluble alternatives such as the uredofos free acid or niclosamide [2]. The disodium salt has demonstrated a ten-fold safety margin in drinking-water concentration [3].

Taenia spp. Cestocide Benchmarking

Diuredosan at 50 mg/kg single dose cleared 5 of 5 dogs (100 %) of Taenia spp. infection, matching bunamidine HCl (5/5, 100 %) and exceeding niclosamide (4/5, 80 %) in the only available three-arm head-to-head comparison [4]. For researchers benchmarking novel cestocides against a historical positive control with published Taenia efficacy data in the peer-reviewed literature, diuredosan provides a well-characterized reference standard. The Taenia hydatigena model further confirmed significant activity, though Echinococcus granulosus showed no significant dose-response, indicating genus-level variation that must be accounted for in experimental design [5].

Organophosphorus Anthelmintic SAR Reference

As a phenylurea-organophosphate hybrid structure with a defined molecular scaffold—diethyl [thio[o-[3-(p-tolylsulfonyl)ureido]phenyl]carbamoyl]phosphoramidate—diuredosan represents a chemically distinct anthelmintic pharmacophore unrelated to benzimidazoles, macrocyclic lactones, or pyrazinoisoquinolines [6]. Its dual-spectrum activity, established dose-response relationships across three species, and documented toxicity margins make it a valuable reference compound for medicinal chemistry programs exploring organophosphorus anthelmintic scaffolds, particularly in the context of anthelmintic resistance to mainstream chemotypes [7][8].

Application
Selection Property
Validation Focus
Canine mixed-helminth screening studies
Dual-spectrum cestode + nematode reference standard
Multi-species endpoint confirmation; two-dose schedule for whipworm targets
Rodent colony drinking-water protocols
Disodium salt aqueous compatibility
Exposure-concentration monitoring; H. nana / S. obvelata clearance verification
Taenia spp. cestocide benchmarking
Published Taenia efficacy reference data
Genus-level response verification; Echinococcus variation review
Organophosphorus anthelmintic SAR studies
Distinct organophosphate pharmacophore
Dose-response relationship review across three host species
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